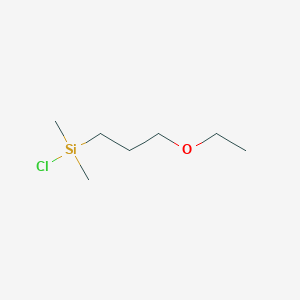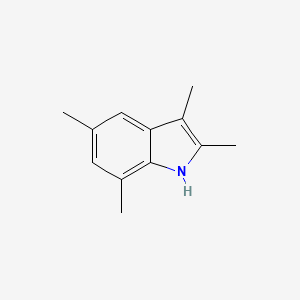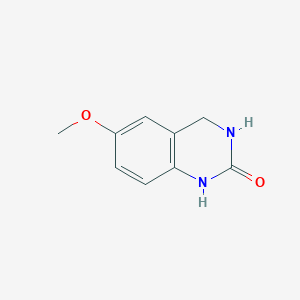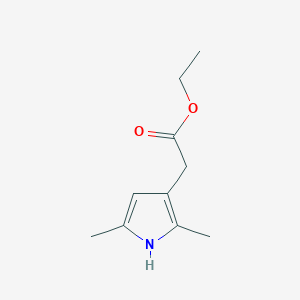
Chloro(3-ethoxypropyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(3-ethoxypropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a clear, colorless liquid that is used as an intermediate in organic synthesis and in the production of various silicon-based materials. This compound is known for its reactivity due to the presence of both a chloro and an ethoxy group attached to the silicon atom, making it a versatile reagent in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Chloro(3-ethoxypropyl)dimethylsilane can be synthesized through the hydrosilylation reaction of allyl ethyl ether with chlorodimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:
CH2=CHCH2OCH2CH3+ClSi(CH3)2HPtCl(CH3)2SiCH2CH2CH2OCH2CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Chloro(3-ethoxypropyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine at room temperature.
Hydrolysis: Conducted in aqueous or alcoholic solutions at ambient temperature.
Condensation Reactions: Often performed under acidic or basic conditions, depending on the desired product.
Major Products:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane polymers or cyclic siloxanes.
科学的研究の応用
Chloro(3-ethoxypropyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for silicon-based materials.
Biology: Employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
作用機序
The mechanism of action of chloro(3-ethoxypropyl)dimethylsilane involves the reactivity of the chloro and ethoxy groups. The chloro group can undergo nucleophilic substitution reactions, while the ethoxy group can participate in hydrolysis and condensation reactions. These reactions allow the compound to form various organosilicon structures, which can interact with different molecular targets and pathways, depending on the specific application.
類似化合物との比較
Chloro(3-ethoxypropyl)dimethylsilane can be compared with other similar compounds such as:
Chloro(3-chloropropyl)dimethylsilane: Similar structure but with a chloro group instead of an ethoxy group, making it more reactive in substitution reactions.
Chloro(3-isocyanatopropyl)dimethylsilane: Contains an isocyanate group, which introduces different reactivity and applications.
Chloro(3-bromopropyl)dimethylsilane: Similar to chloro(3-chloropropyl)dimethylsilane but with a bromine atom, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of chloro and ethoxy groups, providing a balance of reactivity and stability that is useful in various chemical processes and applications.
特性
CAS番号 |
142801-33-0 |
|---|---|
分子式 |
C7H17ClOSi |
分子量 |
180.75 g/mol |
IUPAC名 |
chloro-(3-ethoxypropyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3 |
InChIキー |
YTONRUGDXHJSHB-UHFFFAOYSA-N |
正規SMILES |
CCOCCC[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)


![(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)


